molecular formula C10H11NO2 B1666496 Acetoacetanilide CAS No. 102-01-2

Acetoacetanilide

Cat. No.: B1666496
CAS No.: 102-01-2
M. Wt: 177.2 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Description

Acetoacetanilide is an organic compound with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅. It is the acetoacetamide derivative of aniline and appears as a white solid that is poorly soluble in water .

Biochemical Analysis

Biochemical Properties

Acetoacetanilide plays a significant role in biochemical reactions due to its unique structure, which includes both keto and amide functional groups. These groups allow this compound to participate in various biochemical interactions, particularly hydrogen bonding. This compound interacts with enzymes and proteins through hydrogen bonds, which can influence the stability and reactivity of these biomolecules . For instance, the keto group can form hydrogen bonds with the amino groups of proteins, while the amide group can interact with the carbonyl groups of enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound has been observed to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-tumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and other non-covalent interactions. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its function and the overall biochemical pathway it is involved in . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects and can modulate metabolic pathways without causing significant harm . At high doses, this compound can cause toxic effects, including changes in hematological parameters and morphological effects in the liver, spleen, and kidneys . These toxic effects are dose-dependent and can be observed at dosages above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amines . It is metabolized through acetylation and N-hydroxylation, leading to the formation of various metabolites that can influence cellular function . These metabolic pathways are important for the clearance of this compound from the body and can affect the overall toxicity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of this compound in specific cellular compartments . For example, this compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For instance, this compound can interact with nuclear proteins involved in gene regulation, affecting gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically prepared by the acetoacetylation of aniline using diketene . The reaction involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene in the presence of an acid catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diazonium Salts: Used in azo coupling reactions.

    Sulfuric Acid: Used in dehydration reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives, particularly azo compounds and Schiff bases. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
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InChI Key

DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID0024397
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Molecular Weight

177.20 g/mol
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Physical Description

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES
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Flash Point

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents.
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Density

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C
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Color/Form

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER

CAS No.

102-01-2, 86349-51-1
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Melting Point

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/
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Synthesis routes and methods I

Procedure details

2.46 g (0.01 mole) of α,α-dichloroacetoacetanilide was dissolved in 20 ml of water and 30 ml of toluene, and dehalogenated with hydrogen using 5% Pd/C as catalyst. Hydrogen was allowed to react until no more would be absorbed. The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent) was absorbed at the much slower rate of about 0.9 ml/min. On the basis of the hydrogen absorbed, it was concluded that the dehalogenation had proceeded to remove both chlorines and hence to give acetoacetanilide. This was confirmed by filtering off the catalyst, separating off the water phase and finally isolating the product from the toluene. Obtained were 1.57 g or 89% of acetoacetanilide, mp 79°-84° C.
Quantity
2.46 g
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reactant
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Name
Quantity
20 mL
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Quantity
30 mL
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Synthesis routes and methods II

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Acetoacetanilide (C10H11NO2) has a molecular weight of 177.20 g/mol. []

A: this compound has been extensively studied using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to carbonyl (C=O) and amine (N-H) groups, providing insights into its tautomeric forms and hydrogen bonding patterns. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation and isomer identification. [, ] UV-Vis spectroscopy is employed to analyze the electronic transitions within the molecule, revealing information about its conjugated system and potential for use as a pigment. [] These spectroscopic methods are crucial for characterizing this compound and its derivatives.

A: The crystal structure of this compound plays a significant role in its properties. It can adopt either a planar conformation stabilized by intramolecular hydrogen bonding or a twisted structure featuring intermolecular hydrogen bonding, depending on the position of substituents on the aromatic ring. [, ] This structural variation influences its melting point, solubility, and stability. For example, this compound compounds prepared under anaerobic conditions exhibit higher melting points, indicating enhanced stability. []

A: this compound and its derivatives are incorporated into materials like Poly Methyl Methacrelate (PMMA) to modify its optical properties. [] The incorporation of this compound crystals into the polymer matrix leads to changes in the optical absorption band edge, suggesting a shift in the band gap due to crystal size effects. []

A: this compound acts as a valuable reagent in organic synthesis due to its versatile reactivity. For instance, it can be trilithiated with lithium diisopropylamide and subsequently condensed with various electrophiles like aromatic esters, leading to the formation of diverse heterocyclic compounds like pyranones. [, ] This synthetic strategy highlights the potential of this compound in constructing complex molecules. Furthermore, it serves as a masked isocyanate, enabling the facile synthesis of unsymmetrically substituted ureas through reactions with various amines. [] This methodology underscores the utility of this compound in generating valuable building blocks for pharmaceuticals and other applications.

A: this compound, when reacted with triphenylphosphine and dialkyl acetylenedicarboxylates, forms dialkyl 2-(this compound-2-yl)-3-(triphenylphosphoranilidene)-butandioates. These intermediates then undergo an intramolecular Wittig reaction to yield 2-methyl-3-(N-phenylcarbonyl)-1,4-dialkoxycarbonylcyclobutenes. [] This specific reaction pathway exemplifies the use of this compound in generating complex cyclic structures.

A: Computational methods, like Austin Model 1 (AM1), are employed to optimize the geometry of this compound and its derivatives. [] These calculations provide valuable insights into the preferred conformations of these molecules in the gas phase and can be further used to understand their interactions in the solid state. [] Additionally, Quantitative structure-activity relationship (QSAR) studies have been performed on this compound derivatives, particularly those exhibiting chemical hybridizing agent (CHA) activity in wheat. [] These studies provide insights into the key structural features influencing their biological activity, paving the way for the design of more potent and selective CHAs.

A: Studies on N-acylaniline derivatives, including acetoacetanilides, have demonstrated the impact of structural modifications on their activity as chemical hybridizing agents (CHAs) in wheat. [] For example, the introduction of electronegative substituents, such as fluorine or bromine, at the para position of the aromatic ring significantly enhances CHA activity. [] This structure-activity relationship highlights the importance of electronic effects in modulating the biological activity of this compound derivatives.

A: this compound derivatives, specifically monoazoacetoacetanilides, known as Hansa Yellows, have a long history as pigments. [] These pigments, introduced in the early twentieth century, were prized for their bright yellow hues and good lightfastness. [] They found widespread use in decorative paints and some printing inks. [] This highlights the versatility of this compound derivatives in diverse applications.

A: this compound continues to be a subject of research in various fields. For instance, it serves as a precursor for synthesizing new Schiff base ligands, which are then complexed with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). [] These complexes are being investigated for their potential applications in areas like catalysis and medicinal chemistry. []

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